REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:8](OC(=O)C)(=[O:10])[CH3:9].C(Cl)(=O)C>C(O)C>[N:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:8](=[O:10])[CH3:9])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC=C1
|
Name
|
|
Quantity
|
32.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The black reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4-12 hours
|
Duration
|
8 (± 4) h
|
Type
|
CUSTOM
|
Details
|
The alcohol was removed under reduced pressure
|
Type
|
WASH
|
Details
|
The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Toluene was added to the residue
|
Type
|
CUSTOM
|
Details
|
the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |